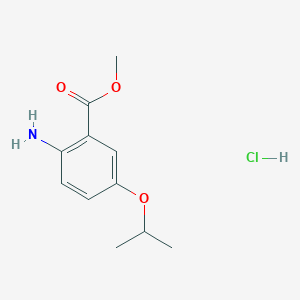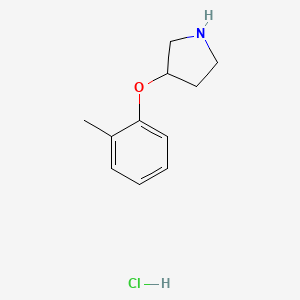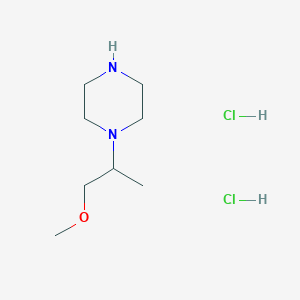![molecular formula C9H7N3O2S2 B1424954 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid CAS No. 1228553-06-7](/img/structure/B1424954.png)
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been reported in several studies . The Michael addition reaction of AMT with α,β-unsaturated compounds was studied, and the products were obtained under optimal conditions . Then, the acylation reaction of these products with chloroacetyl chloride yielded the respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .Molecular Structure Analysis
The molecular structure of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of a thiadiazole ring in the structure of this compound is significant, as it contributes to its physical and chemical properties .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism . Electrosynthesis of new 1,3,4-thiadiazole derivatives was conducted by constant current electrolysis (CCE) as a facile and cost-effective method for the formation of S–S and S–C bonds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiadiazole derivatives have been studied for their antimicrobial properties. For instance, compounds with a thiadiazole structure have been screened against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing potential as antimicrobial agents .
Plant Growth Regulation
Some thiadiazole derivatives have been evaluated for their ability to regulate plant growth. By comparing the growth of seedlings treated with these compounds to those treated only with water, researchers can determine the plant growth regulating activities .
Anticancer Properties
Thiadiazoles are also being explored for their anticancer potential. The presence of a thiadiazole ring in certain compounds has been associated with varied bioactivities, including anticancer effects .
Electrochemical Applications
The electrochemical behavior of thiadiazole compounds is another area of interest. Studies have investigated the interaction of these compounds with other chemicals, which could have implications for electrochemical applications .
Drug Development
The structural fragment of thiadiazole is often found in drug studies due to its varied bioactivities. Compounds containing thiadiazole rings are being researched for their potential as pharmaceuticals with antimicrobial, anticancer, and antiviral properties .
Chemical Synthesis and Functionalization
Research into the functionalization of thiadiazole derivatives is ongoing, with studies yielding products that have different chain lengths and properties. This research could lead to the development of new chemicals with specific desired functions .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, have been shown to have varied bioactivities, including anticancer , antimicrobial , and antiviral properties .
Mode of Action
It’s known that the compound can undergo reactions such as the michael addition with α,β-unsaturated compounds . This reaction was studied using various solvents, and the highest yields were obtained in the presence of triethylamine .
Biochemical Pathways
It’s known that the compound can undergo acylation reactions with chloroacetyl chloride, yielding respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .
Result of Action
It’s known that the compound can form imidazole and thiazole derivatives when reacted with potassium isothiocyanate .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the Michael addition reaction of the compound with α,β-unsaturated compounds was found to be most effective in methanol . Furthermore, the compound’s reactions were found to be most effective in the presence of triethylamine .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-sulfanylidenethiadiazolidin-5-ylidene)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c13-9(14)5-2-1-3-6(4-5)10-8-7(15)11-12-16-8/h1-4,12H,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDJNJLNBTSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=S)NNS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)



![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)
![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)

![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
